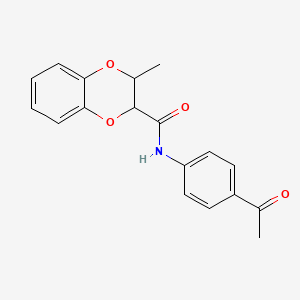
N-(4-acetylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Discovery and Anticonvulsant Activity
The compound N-(4-acetylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its analogs have been explored for their anticonvulsant properties. One study focused on the synthesis of analogues to reduce the rate of metabolic N-acetylation, which could lead to more stable and effective anticonvulsant medications. The analogs demonstrated varying degrees of effectiveness in antagonizing seizures in mice models, indicating their potential application in epilepsy treatment. The study also highlighted the potentiation of hexobarbital-induced sleeping time, suggesting a broader pharmacological activity spectrum for these compounds (Robertson et al., 1987).
Histone Deacetylase Inhibition
Another application involves the design and synthesis of this compound derivatives as histone deacetylase (HDAC) inhibitors. These inhibitors have shown promise in blocking cancer cell proliferation and inducing apoptosis, marking them as potential candidates for anticancer drug development. The research demonstrated the compound's selectivity for HDACs 1-3 and 11, highlighting its therapeutic potential in cancer treatment with a focus on isotype-selective inhibition (Zhou et al., 2008).
Antihyperlipidemic Activity
Research into N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides, which share structural similarities with this compound, has uncovered antihyperlipidemic properties. These compounds significantly reduced elevated plasma triglyceride levels and increased high-density lipoprotein-cholesterol levels in hyperlipidemic rat models. This indicates their potential utility in treating hyperlipidemia and related coronary heart diseases, showcasing a new avenue for developing lipid-lowering agents (Al-qirim et al., 2012).
Structural and Molecular Insights
Detailed structural analysis of derivatives, such as N-(4-acetylphenyl)quinoline-3-carboxamide, provides valuable insights into their molecular geometry and interaction mechanisms. These analyses, including Hirshfeld surface analysis and DFT studies, contribute to a deeper understanding of the compound's chemical behavior and potential interactions, facilitating the design of more effective drugs and materials. The precise molecular structure characterization lays the groundwork for further pharmaceutical and material science applications (Polo-Cuadrado et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(20)13-7-9-14(10-8-13)19-18(21)17-12(2)22-15-5-3-4-6-16(15)23-17/h3-10,12,17H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEYTCNJQIKFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorophenyl)-5-methyl-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
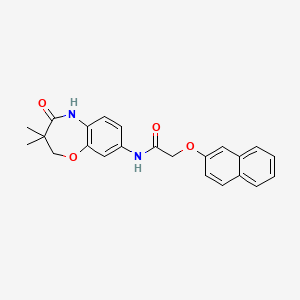
![N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B2732731.png)

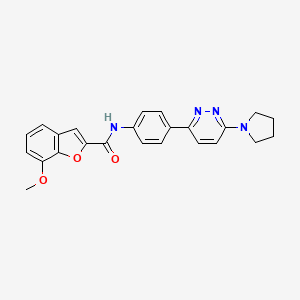
![N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2732734.png)
![6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2732735.png)
![3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2732738.png)
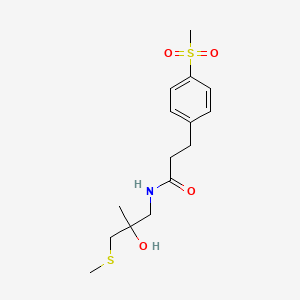
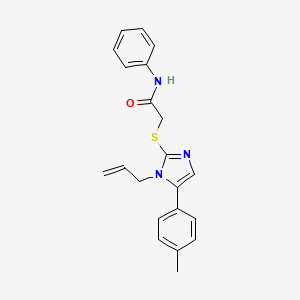
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2732741.png)
![2-Benzyl-5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2732742.png)
![5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2732747.png)

